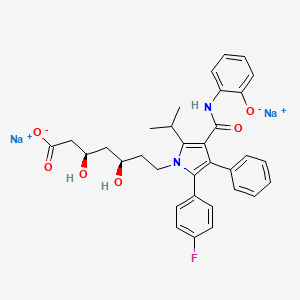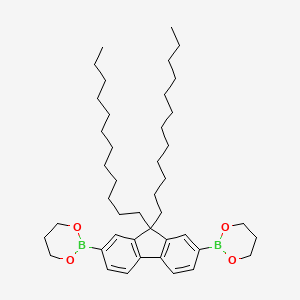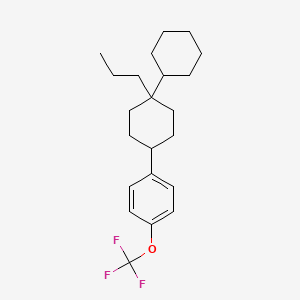
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a bicyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the trifluoromethoxy-phenyl precursor. One common method involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoromethoxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity and bioavailability, allowing it to effectively bind to target sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy-phenyl structure but lacks the bicyclohexyl moiety.
Propyl 4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzoate: Contains a similar trifluoromethoxy-phenyl group but with different functional groups and overall structure.
Uniqueness
Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl is unique due to its combination of the trifluoromethoxy-phenyl group with a bicyclohexyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H31F3O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(4-cyclohexyl-4-propylcyclohexyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H31F3O/c1-2-14-21(19-6-4-3-5-7-19)15-12-18(13-16-21)17-8-10-20(11-9-17)26-22(23,24)25/h8-11,18-19H,2-7,12-16H2,1H3 |
InChI Key |
RYDVLFBAGZRZFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)C2=CC=C(C=C2)OC(F)(F)F)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
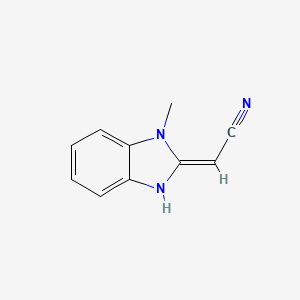
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)

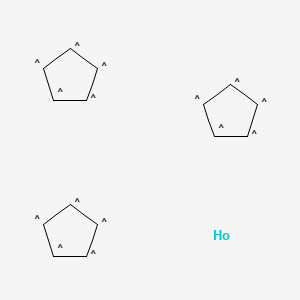
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

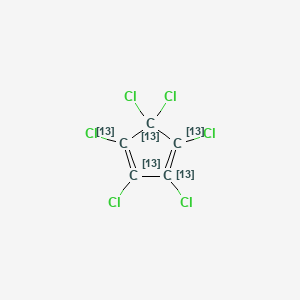
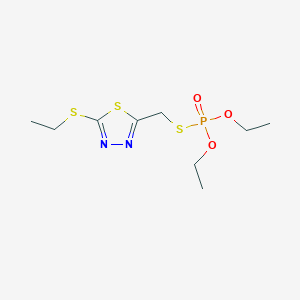
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
